5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
Overview
Description
5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of a hydroxymethyl group attached to a dihydroindenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with formaldehyde under basic conditions. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Various substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 5-formyl-2,3-dihydro-1H-inden-1-one or 5-carboxy-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various ethers and esters depending on the substituent introduced.
Scientific Research Applications
5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological pathways and molecular targets.
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its applications in biomass conversion and as a platform chemical.
2,3-Dihydro-1H-inden-1-one: The parent compound without the hydroxymethyl group, used in various organic synthesis applications.
Uniqueness: 5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the hydroxymethyl group and the dihydroindenone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
5-(hydroxymethyl)-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,11H,2,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIAUOXNGRZQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259728 | |
Record name | 2,3-Dihydro-5-(hydroxymethyl)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760995-53-7 | |
Record name | 2,3-Dihydro-5-(hydroxymethyl)-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760995-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5-(hydroxymethyl)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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